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Introduction
The intricate process of insulin secretion is fundamental to glucose homeostasis. A key

signaling molecule in this process is cyclic AMP (cAMP), which potentiates glucose-stimulated

insulin secretion (GSIS). The effects of cAMP are primarily mediated through two distinct

pathways: the well-characterized Protein Kinase A (PKA) pathway and the more recently

elucidated Exchange protein directly activated by cAMP (EPAC) pathway. Differentiating the

specific contributions of these pathways is crucial for a comprehensive understanding of

pancreatic beta-cell function and for the development of novel therapeutic strategies for

diabetes.

ESI-09 is a potent and specific cell-permeable inhibitor of EPAC proteins (EPAC1 and EPAC2).

[1][2][3] It acts as a non-cyclic nucleotide antagonist, effectively blocking EPAC-mediated

downstream signaling, such as the activation of the small G-protein Rap1.[3] Notably, ESI-09
exhibits high selectivity for EPAC over PKA, making it an invaluable pharmacological tool to

dissect the specific role of the EPAC pathway in cellular processes, including insulin secretion.

[1][2] These application notes provide detailed protocols and data on the use of ESI-09 to

investigate the role of EPAC in insulin secretion.
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In pancreatic beta-cells, an increase in intracellular cAMP, often triggered by incretin hormones

like GLP-1, enhances GSIS. This potentiation occurs through both PKA-dependent and EPAC-

dependent mechanisms. The EPAC arm of this signaling cascade, primarily involving EPAC2 in

beta-cells, is thought to play a significant role in the mobilization of intracellular calcium stores

and the regulation of insulin granule exocytosis.

ESI-09 specifically inhibits the EPAC pathway. By pre-treating pancreatic beta-cells or isolated

islets with ESI-09, researchers can effectively block the EPAC-mediated component of cAMP-

potentiated insulin secretion. This allows for the specific investigation of the EPAC pathway's

contribution to insulin release, independent of the PKA pathway.

Data Presentation
The following tables summarize the inhibitory effects of ESI-09 on EPAC activity and EPAC-

mediated insulin secretion.

Table 1: Inhibitory Potency of ESI-09 on EPAC1 and EPAC2

Target IC₅₀ (µM)

EPAC1 3.2

EPAC2 1.4

This data is derived from in vitro guanine nucleotide exchange factor (GEF) activity assays.

Table 2: Dose-Dependent Inhibition of EPAC-Mediated Insulin Secretion by ESI-09 in INS-1

Cells
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Treatment ESI-09 Concentration (µM)
Insulin Secretion (Fold
Change over Vehicle)

Vehicle 0 1.0

007-AM (10 µM) 0 2.5

007-AM (10 µM) + ESI-09 1 2.0

007-AM (10 µM) + ESI-09 3 1.5

007-AM (10 µM) + ESI-09 10 1.2

Data are approximated from the bar chart presented in Almahariq et al., Molecular

Pharmacology, 2013.[4] 007-AM is a cell-permeable EPAC-specific agonist.

Experimental Protocols
Here, we provide detailed protocols for investigating the effect of ESI-09 on insulin secretion in

both a pancreatic beta-cell line (INS-1) and isolated pancreatic islets.

Protocol 1: Inhibition of EPAC-Mediated Insulin
Secretion in INS-1 Cells
This protocol is designed to assess the dose-dependent inhibition of EPAC-agonist-stimulated

insulin secretion by ESI-09 in the INS-1 rat insulinoma cell line.

Materials:

INS-1 832/13 cells

RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-

mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM

NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.

Low glucose KRBH (containing 2.8 mM glucose)
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High glucose KRBH (containing 16.7 mM glucose)

EPAC-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP-AM, also known as 007-AM)

ESI-09 (Tocris Bioscience, R&D Systems, or other reputable supplier)

DMSO (for dissolving ESI-09 and 007-AM)

Insulin ELISA kit

Procedure:

Cell Culture: Culture INS-1 832/13 cells in complete RPMI-1640 medium in a humidified

incubator at 37°C with 5% CO₂. Seed cells in 24-well plates at a density that allows them to

reach 80-90% confluency on the day of the experiment.

Pre-incubation:

On the day of the assay, gently wash the cells twice with pre-warmed low glucose KRBH.

Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow insulin secretion

to return to a basal level.

ESI-09 Treatment:

Prepare stock solutions of ESI-09 in DMSO.

During the last 30 minutes of the pre-incubation period, add the desired concentrations of

ESI-09 (e.g., 1, 3, 10 µM) or vehicle (DMSO) to the respective wells.

Stimulation of Insulin Secretion:

Prepare stimulation solutions in low glucose KRBH containing either vehicle, the EPAC

agonist 007-AM (e.g., 10 µM), or 007-AM plus the different concentrations of ESI-09.

After the pre-incubation with ESI-09, carefully aspirate the buffer and add the stimulation

solutions to the wells.
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Incubate the cells for 1-2 hours at 37°C.

Sample Collection and Analysis:

Following the stimulation period, collect the supernatant from each well.

Centrifuge the supernatants at 1000 x g for 5 minutes to pellet any detached cells.

Assay the clarified supernatants for insulin content using a commercially available insulin

ELISA kit, following the manufacturer's instructions.

To normalize for cell number, the total protein content in each well can be determined after

lysing the cells.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS)
Assay in Isolated Pancreatic Islets with ESI-09
This protocol details the procedure for assessing the effect of ESI-09 on GSIS in isolated

rodent or human pancreatic islets.

Materials:

Isolated pancreatic islets

Culture medium for islets (e.g., RPMI-1640 with 10% FBS)

Krebs-Ringer Bicarbonate Buffer (KRBH) as described in Protocol 1

Low glucose KRBH (e.g., 2.8 mM glucose)

High glucose KRBH (e.g., 16.7 mM glucose)

ESI-09

DMSO

Insulin ELISA kit

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1683979?utm_src=pdf-body
https://www.benchchem.com/product/b1683979?utm_src=pdf-body
https://www.benchchem.com/product/b1683979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Islet Culture and Recovery: After isolation, culture the islets overnight in the appropriate

culture medium to allow for recovery.

Pre-incubation:

Hand-pick islets of similar size into a dish containing pre-warmed low glucose KRBH.

Transfer a specified number of islets (e.g., 10-15) into individual tubes or wells of a multi-

well plate.

Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C.

ESI-09 Treatment:

During the final 30-60 minutes of the pre-incubation, add ESI-09 (e.g., 10 µM) or vehicle

(DMSO) to the appropriate tubes/wells.

Basal Insulin Secretion:

After the pre-incubation, carefully remove the buffer and add fresh low glucose KRBH

(with or without ESI-09 as per the experimental design).

Incubate for 1 hour at 37°C.

At the end of the incubation, collect the supernatant for basal insulin measurement.

Glucose-Stimulated Insulin Secretion:

Remove the low glucose KRBH and add high glucose KRBH (with or without ESI-09).

Incubate for 1 hour at 37°C.

Collect the supernatant for stimulated insulin measurement.

Insulin Content:

After collecting the supernatant from the stimulation step, add acid-ethanol to the islets to

extract the total insulin content.
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Sample Analysis:

Measure the insulin concentration in the collected supernatants and the acid-ethanol

extracts using an insulin ELISA kit.

Insulin secretion is often expressed as a percentage of total insulin content or normalized

to the number of islets.
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Caption: cAMP signaling pathways in insulin secretion and the inhibitory action of ESI-09.

Experimental Workflow for Studying ESI-09's Effect on
Insulin Secretion
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Caption: Workflow for assessing the impact of ESI-09 on insulin secretion.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1683979?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
ESI-09 is a critical tool for elucidating the specific role of the EPAC signaling pathway in insulin

secretion. Its high selectivity allows for the clear differentiation between PKA- and EPAC-

mediated effects of cAMP. The protocols and data provided in these application notes offer a

comprehensive guide for researchers to effectively utilize ESI-09 in their studies of pancreatic

beta-cell physiology and to explore the potential of EPAC as a therapeutic target in metabolic

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1683979?utm_src=pdf-body
https://www.benchchem.com/product/b1683979?utm_src=pdf-body
https://www.benchchem.com/product/b1683979?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/364241776_Static_Glucose-stimulated_Insulin_Secretion_GSIS_Protocol_-_Human_Islets_v2
https://pmc.ncbi.nlm.nih.gov/articles/PMC11959787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11959787/
https://elifesciences.org/articles/41711
https://elifesciences.org/articles/41711
https://pmc.ncbi.nlm.nih.gov/articles/PMC8361272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8361272/
https://www.benchchem.com/product/b1683979#application-of-esi-09-in-studying-insulin-secretion
https://www.benchchem.com/product/b1683979#application-of-esi-09-in-studying-insulin-secretion
https://www.benchchem.com/product/b1683979#application-of-esi-09-in-studying-insulin-secretion
https://www.benchchem.com/product/b1683979#application-of-esi-09-in-studying-insulin-secretion
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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